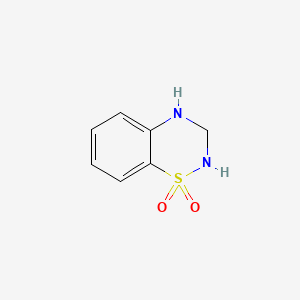

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide

Overview

Description

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of cyclic sulfonamides

Mechanism of Action

Target of Action

The primary targets of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide, also known as 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system. The compound has also been found to have antifungal activity against various phytopathogenic fungi .

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. In terms of its antifungal activity, the compound inhibits the growth of various phytopathogenic fungi .

Biochemical Pathways

Its antifungal activity indicates it may disrupt essential processes in fungi, such as cell wall synthesis or ergosterol biosynthesis .

Pharmacokinetics

Its potent activity against ampa receptors and fungi suggests it is likely to have good bioavailability .

Result of Action

The modulation of AMPA receptors by this compound can lead to enhanced synaptic transmission, which may have implications for cognitive enhancement . Its antifungal activity results in the inhibition of growth of various phytopathogenic fungi .

Biochemical Analysis

Biochemical Properties

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been reported to act as a KATP channel activator, which is significant in regulating insulin release from pancreatic beta cells . Additionally, it modulates AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . The interactions of this compound with these biomolecules highlight its potential in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by activating KATP channels . In the central nervous system, it modulates synaptic transmission by interacting with AMPA receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, leading to potential therapeutic benefits in conditions such as diabetes and neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It activates KATP channels by binding to the sulfonylurea receptor subunit, leading to the opening of the channel and subsequent changes in cellular ion flux . Additionally, it modulates AMPA receptors by binding to specific sites on the receptor, enhancing synaptic transmission and plasticity . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively activate KATP channels and modulate AMPA receptors without causing significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Studies in animal models are crucial for determining the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can influence the compound’s metabolic flux and metabolite levels, impacting its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . These factors are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for its interaction with target biomolecules and subsequent therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the process is carried out at elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzothiadiazine ring.

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a valuable tool in biological research.

Medicine: It has been studied for its potential as an antihypertensive, antidiabetic, and anticancer agent. Additionally, it acts as a positive allosteric modulator of AMPA receptors, which are involved in cognitive functions.

Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against phytopathogenic fungi.

Comparison with Similar Compounds

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide can be compared with other similar compounds, such as:

Hydrochlorothiazide: A diuretic used to treat hypertension and edema. It shares a similar benzothiadiazine core but has different substituents that confer its diuretic properties.

Cyclothiazide: Another diuretic with a benzothiadiazine core, known for its ability to potentiate AMPA receptor activity.

Strobilurins: A class of fungicides that include benzothiadiazine derivatives, known for their broad-spectrum antifungal activity.

The uniqueness of this compound lies in its versatile pharmacological activities and its potential for modification to enhance its properties for specific applications.

Properties

IUPAC Name |

3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXYPUDKVYVJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189466 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-84-2 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)